
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine atoms and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the thiazole ring can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Lacks the additional bromine and methylphenyl group, making it less complex.
Ethyl 2-(4-bromophenyl)acetate: Contains a different aromatic ring structure, leading to different chemical properties.
2,4-Disubstituted thiazoles: A broader class of compounds with varying substituents on the thiazole ring.
Uniqueness
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the ethyl ester group makes it a valuable intermediate for further functionalization and application in diverse fields.
Propiedades
Fórmula molecular |
C13H11Br2NO2S |
|---|---|
Peso molecular |
405.11 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-3-18-12(17)11-10(16-13(15)19-11)9-5-4-8(14)6-7(9)2/h4-6H,3H2,1-2H3 |
Clave InChI |
HJKYIKOMXUQNQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


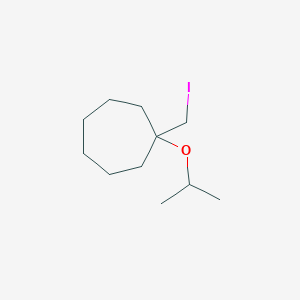
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)

![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
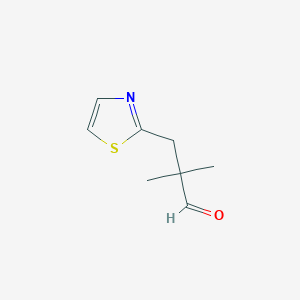
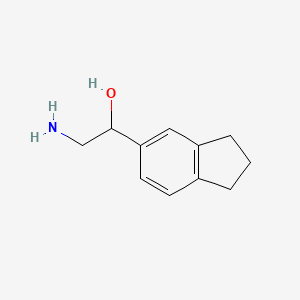
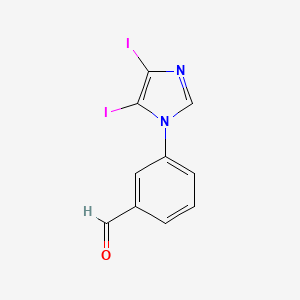

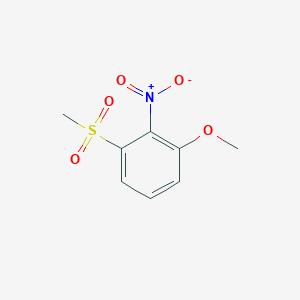
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)

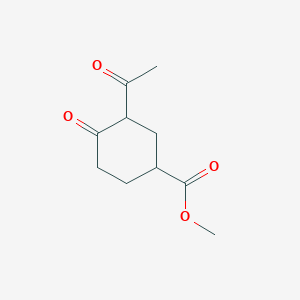
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)

